molecular formula C8H18BBr B14708628 Bromodi(butan-2-yl)borane CAS No. 13317-63-0

Bromodi(butan-2-yl)borane

Cat. No.: B14708628
CAS No.: 13317-63-0
M. Wt: 204.95 g/mol
InChI Key: MTYJFHZWRUJGLY-UHFFFAOYSA-N
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Description

Bromodi(butan-2-yl)borane is a trialkylborane compound featuring two secondary alkyl (butan-2-yl) groups and a bromine atom bonded to a central boron atom. Trialkylboranes are widely employed in organic synthesis, particularly in hydroboration reactions, due to their ability to form stable adducts with alkenes and alkynes. The butan-2-yl substituents introduce steric bulk, which may influence reactivity and selectivity in catalytic processes.

Properties

CAS No.

13317-63-0

Molecular Formula

C8H18BBr

Molecular Weight

204.95 g/mol

IUPAC Name

bromo-di(butan-2-yl)borane

InChI

InChI=1S/C8H18BBr/c1-5-7(3)9(10)8(4)6-2/h7-8H,5-6H2,1-4H3

InChI Key

MTYJFHZWRUJGLY-UHFFFAOYSA-N

Canonical SMILES

B(C(C)CC)(C(C)CC)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Bromodi(butan-2-yl)borane can be synthesized through the reaction of butan-2-ylmagnesium bromide with boron tribromide. The reaction typically occurs under an inert atmosphere to prevent oxidation and hydrolysis of the sensitive boron compound. The general reaction scheme is as follows:

2C4H9MgBr+BBr3B(C4H9)2Br+2MgBr22 \text{C}_4\text{H}_9\text{MgBr} + \text{BBr}_3 \rightarrow \text{B(C}_4\text{H}_9)_2\text{Br} + 2 \text{MgBr}_2 2C4​H9​MgBr+BBr3​→B(C4​H9​)2​Br+2MgBr2​

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process requires stringent control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the quality and yield of the final product.

Chemical Reactions Analysis

Types of Reactions: Bromodi(butan-2-yl)borane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form boronic acids or boronates.

    Reduction: It can be reduced to form borohydrides.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as alkyl or aryl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like Grignard reagents or organolithium compounds are employed.

Major Products:

    Oxidation: Boronic acids or boronates.

    Reduction: Borohydrides.

    Substitution: Various substituted boranes depending on the nucleophile used.

Scientific Research Applications

Bromodi(butan-2-yl)borane has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of bromodi(butan-2-yl)borane involves its ability to form stable complexes with various substrates. The boron atom, being electron-deficient, acts as a Lewis acid and can coordinate with electron-rich species. This property is exploited in catalysis and organic synthesis, where the compound facilitates the formation of new chemical bonds .

Comparison with Similar Compounds

Comparison with Similar Compounds

The reactivity, stability, and applications of bromodi(butan-2-yl)borane can be contextualized by comparing it to structurally related boron compounds. Below is a detailed analysis based on substituent effects, electronic properties, and experimental findings from the provided evidence.

Substituent Effects: Alkyl vs. Aryl Boranes

  • Triethylborane (Et₃B) : A simpler trialkylborane with primary alkyl groups. Compared to this compound, triethylborane exhibits higher Lewis acidity due to reduced steric hindrance, enabling faster hydroboration of alkenes. However, secondary alkyl groups in the butan-2-yl derivative may confer greater thermal stability, as bulkier substituents shield the boron center from nucleophilic attack .
  • Thienyl- and Furylboranes : highlights that thienylboranes (e.g., dibromo(thiophen-2-yl)borane) are more stable than furylboranes due to aromatic thiophene’s electron-delocalizing effects. In contrast, this compound lacks aromatic stabilization but benefits from alkyl-induced steric protection, which may mitigate decomposition pathways .

Halogen-Substituted Boranes

  • Chlorodiethylborane (Et₂BCl) : Replacing bromine with chlorine reduces the leaving-group ability, which could lower reactivity in substitution reactions. Bromine’s higher polarizability may enhance electrophilicity in this compound, making it more effective in Suzuki-Miyaura couplings or as a precursor for boron-containing polymers .
  • 9-BBN (9-Borabicyclo[3.3.1]nonane): A bulky, bicyclic borane with high regioselectivity in hydroboration. While 9-BBN favors anti-Markovnikov addition to less substituted alkenes, this compound’s secondary alkyl groups may alter selectivity due to steric constraints .

Stability and Structural Parameters

  • Fluorophosphine Boranes (e.g., HF₂P-BH₃) : demonstrates that coordination with borane shortens bond lengths and increases bond angles at the central atom. For this compound, the B–C (butan-2-yl) bond length is expected to be longer than B–F bonds in fluorinated analogs, reducing Lewis acidity but improving compatibility with oxygen-sensitive substrates .

Data Table: Comparative Properties of Boron Compounds

Compound Substituents Molecular Weight (g/mol) Stability Key Reactivity/Application
This compound 2° alkyl (C₄H₉), Br ~207.9 (calculated) Moderate Hydroboration, cross-coupling
Triethylborane 1° alkyl (C₂H₅) 98.0 Low Radical initiation, hydroboration
9-BBN Bicyclic alkyl 122.0 High Regioselective hydroboration
Dibromo(thiophen-2-yl)borane Aryl (thienyl), Br 245.7 High Stabilized by aromatic conjugation

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